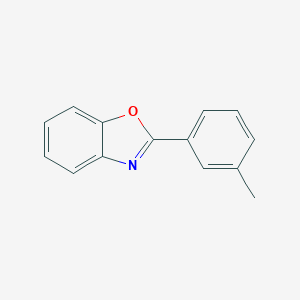

2-(3-Methylphenyl)benzoxazole

Descripción general

Descripción

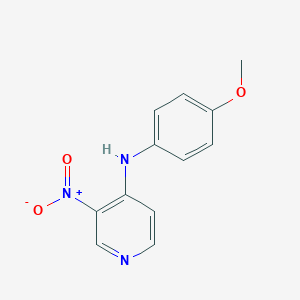

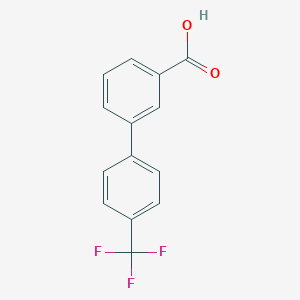

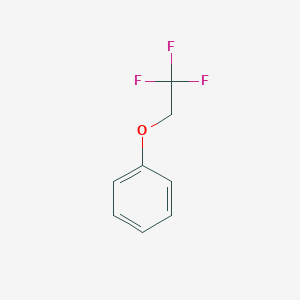

2-(3-Methylphenyl)benzoxazole is a chemical compound with the linear formula C14H11NO . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles, including this compound, have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazoles can be synthesized using a variety of methods. One common method involves the reaction of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an oxazole ring . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .Chemical Reactions Analysis

Benzoxazoles, including this compound, can undergo a variety of chemical reactions. For example, they can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

2-(2-Arylphenyl)benzoxazole derivatives have been identified as selective ligands for the enzyme cyclooxygenase-2 (COX-2), showing potential as novel anti-inflammatory agents. These derivatives, particularly 3g, 3n, and 3o, displayed selective inhibition of COX-2, with some showing better potency compared to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac. This suggests their potential application in treating inflammatory conditions (Seth et al., 2014).

Fluorescent Probes for Sensing pH and Metal Cations

Certain benzoxazole derivatives, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied as fluorescent probes for sensing magnesium and zinc cations. They also exhibit sensitivity to pH changes, particularly around pH 7-8, showing a notable fluorescence enhancement under basic conditions. This high sensitivity and selectivity make these compounds valuable for applications requiring pH monitoring or metal ion detection (Tanaka et al., 2001).

Antimicrobial Activities

Benzoxazole derivatives have been studied for their antimicrobial properties. For example, novel benzoxazole derivatives exhibited broad-spectrum activity against various microorganisms, including drug-resistant strains. Compounds like 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles showed significant antimycobacterial activity, suggesting their potential in designing new drugs for treating microbial infections (Ertan-Bolelli et al., 2016).

Fluorescent Nanomaterials

2-Phenyl-benzoxazole derivatives have been used to create highly fluorescent nanofibers and microcrystals through a solvent-exchange method. These derivatives emit strong blue light in the solid state and have potential applications as fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).

Direcciones Futuras

Benzoxazole derivatives, including 2-(3-Methylphenyl)benzoxazole, continue to play an essential role in drug development . They have a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, there is a large potential for future research in this area, particularly in the development of new drugs .

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRWCOOQDYUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163332 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14625-58-2 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014625582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)